molecular formula C7H11N3 B6588294 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine CAS No. 1562727-30-3

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine

Cat. No.: B6588294
CAS No.: 1562727-30-3
M. Wt: 137.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms Imidazole derivatives are known for their broad range of chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step synthesis processes. For example, the reaction of imidazole with formaldehyde to produce 3-imidazolylmethanol, followed by further reactions to introduce the desired substituents . These processes are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming coordination complexes that are crucial for its biological activity. These interactions can inhibit enzymes or disrupt cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.

    Omeprazole: An antiulcer drug that features an imidazole ring.

Uniqueness

3-(1-methyl-1H-imidazol-5-yl)prop-2-en-1-amine is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial settings .

Properties

CAS No.

1562727-30-3

Molecular Formula

C7H11N3

Molecular Weight

137.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.